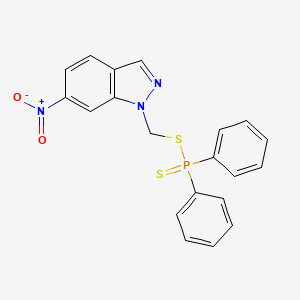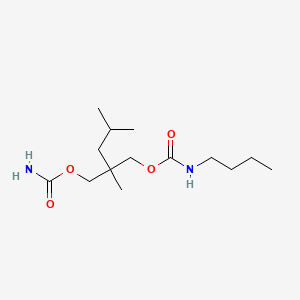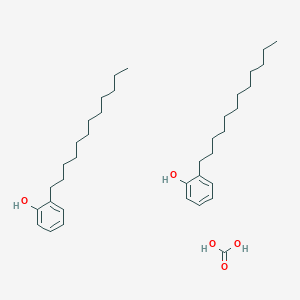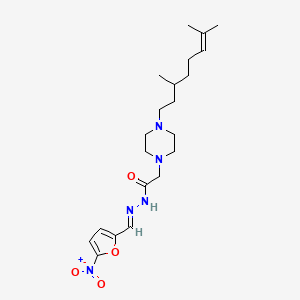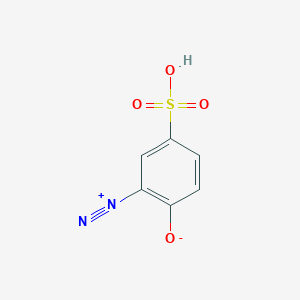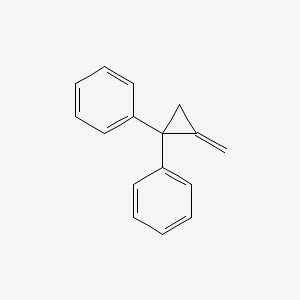
Benzene, (2-methylene-1-phenylcyclopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-methylene-1-phenylcyclopropyl)-: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of benzene, featuring a cyclopropyl group substituted with a methylene and phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methylene-1-phenylcyclopropyl)- typically involves the cyclopropanation of styrene derivatives. One common method includes the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride. The resulting 1,3-dibromo-1-phenylpropane is then treated with a zinc-copper couple in dimethylformamide to yield the desired cyclopropylbenzene .
Industrial Production Methods: While specific industrial production methods for Benzene, (2-methylene-1-phenylcyclopropyl)- are not well-documented, the general approach involves large-scale cyclopropanation reactions using similar reagents and conditions as described above. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Benzene, (2-methylene-1-phenylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropyl ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes nitration, sulfonation, or halogenation under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Hydrogenated cyclopropyl derivatives
Substitution: Nitrobenzene, Sulfonated benzene, Halogenated benzene
Scientific Research Applications
Benzene, (2-methylene-1-phenylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzene, (2-methylene-1-phenylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- Cyclopropylbenzene
- Phenylcyclopropane
- Methylene-cyclopropylbenzene
Comparison: Benzene, (2-methylene-1-phenylcyclopropyl)- is unique due to the presence of both a methylene and phenyl group on the cyclopropyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylene group can participate in additional chemical reactions, enhancing the compound’s versatility in synthetic applications .
Properties
CAS No. |
25152-47-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2-methylidene-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H14/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChI Key |
GILVKAZLLFNSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



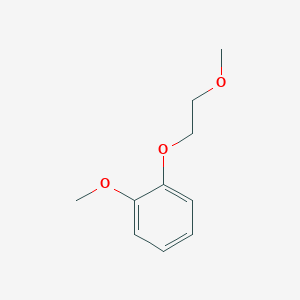
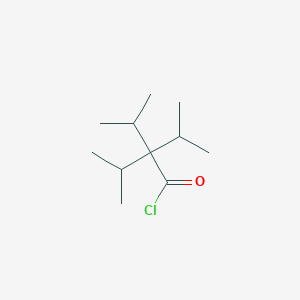
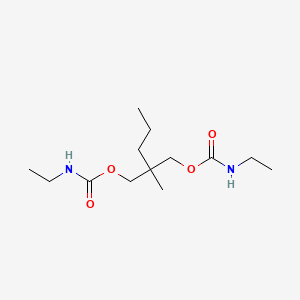
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
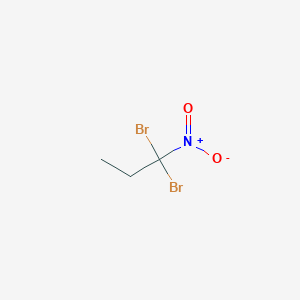

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
